PI3K|A-IN-12

PI3Kα Enzymatic IC50 Kinase Assay

PI3K|A-IN-12, also referred to as PI3Kα-IN-12 or compound 13, is a synthetic small-molecule inhibitor targeting the p110α catalytic subunit of class IA phosphoinositide 3-kinase (PI3Kα). It emerged from a structure-guided optimization campaign based on the pan-PI3K inhibitor ZSTK-474, incorporating a 1,3,5-triazine core with a dithiocarbamate moiety to achieve isoform selectivity.

Molecular Formula C28H36F2N10O5S3
Molecular Weight 726.8 g/mol
Cat. No. B12371652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K|A-IN-12
Molecular FormulaC28H36F2N10O5S3
Molecular Weight726.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCN(CC5)C(=S)SCC(=O)N6CCN(CC6)S(=O)(=O)C)C(F)F
InChIInChI=1S/C28H36F2N10O5S3/c1-44-20-5-3-4-19-22(20)31-24(23(29)30)40(19)27-33-25(32-26(34-27)37-14-16-45-17-15-37)36-6-8-38(9-7-36)28(46)47-18-21(41)35-10-12-39(13-11-35)48(2,42)43/h3-5,23H,6-18H2,1-2H3
InChIKeyKOBDMZOFSXEFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K|A-IN-12 (PI3Kα-IN-12) Procurement & Research Baseline: A Novel Selective PI3Kα Inhibitor


PI3K|A-IN-12, also referred to as PI3Kα-IN-12 or compound 13, is a synthetic small-molecule inhibitor targeting the p110α catalytic subunit of class IA phosphoinositide 3-kinase (PI3Kα). It emerged from a structure-guided optimization campaign based on the pan-PI3K inhibitor ZSTK-474, incorporating a 1,3,5-triazine core with a dithiocarbamate moiety to achieve isoform selectivity [1]. The compound exhibits nanomolar enzymatic potency against PI3Kα and has demonstrated antiproliferative activity in human cancer cell lines as well as antitumor efficacy in xenograft models [1]. Its chemical scaffold (CAS: 2966861-50-5) and well-characterized selectivity profile distinguish it from earlier-generation pan-PI3K inhibitors and position it as a candidate for applications requiring α-isoform-biased pharmacological interrogation [1].

Why Substituting PI3K|A-IN-12 with a Generic Pan-PI3K or Alternative α-Isoform Inhibitor Carries Risk for Research Programs


The class I PI3K family comprises four isoforms (α, β, δ, γ) with distinct tissue distributions and physiological roles; pan-inhibition of multiple isoforms can trigger on-target toxicities such as hyperglycemia (via PI3Kα in insulin signaling) and immunological or thrombotic effects (via PI3Kβ/δ/γ) [1]. PI3K|A-IN-12 was explicitly designed to spare these off-target isoforms, achieving a >50-fold selectivity window over PI3Kβ and PI3Kδ that is absent in progenitor pan-inhibitors like ZSTK-474 [1]. Even among other PI3Kα-directed agents, differences in absolute enzymatic potency, selectivity margins, cellular activity, and in vivo pharmacokinetic stability mean that compounds cannot be assumed interchangeable without quantitative evidence [1]. The following evidence guide provides the head-to-head and cross-study data necessary to evaluate whether PI3K|A-IN-12 meets specific experimental requirements.

Quantitative Differentiation Evidence for PI3K|A-IN-12 Against Closest Comparators


PI3Kα Enzymatic Potency: PI3K|A-IN-12 Is 5.3-Fold More Potent Than ZSTK-474 and Alpelisib at the Isolated Kinase Level

In a direct head-to-head biochemical kinase assay using the same experimental platform, PI3K|A-IN-12 inhibits PI3Kα with an IC50 of 1.2 nM, compared to 6.4 nM for the parent pan-PI3K inhibitor ZSTK-474, representing a 5.3-fold improvement in potency [1]. Cross-study comparison with the clinically approved PI3Kα inhibitor Alpelisib (BYL-719), which exhibits an IC50 of 4.6 nM against wild-type PI3Kα in a cell-free assay , indicates that PI3K|A-IN-12 also possesses approximately 3.8-fold higher enzymatic potency, although variations in assay conditions preclude definitive ranking [1].

PI3Kα Enzymatic IC50 Kinase Assay Potency

Isoform Selectivity: PI3K|A-IN-12 Achieves >41-Fold Selectivity Over PI3Kβ/δ, Representing a Fundamental Shift from Pan-PI3K Profile of ZSTK-474

Kinase selectivity profiling conducted in parallel for PI3K|A-IN-12 and ZSTK-474 reveals a stark divergence in isoform selectivity [1]. PI3K|A-IN-12 exhibits IC50 values of >50 nM for both PI3Kβ and PI3Kδ, yielding >41.7-fold selectivity relative to its PI3Kα IC50 of 1.2 nM; selectivity over PI3Kγ is 35-fold (IC50 = 42 nM) [1]. In contrast, ZSTK-474 is a balanced pan-PI3K inhibitor with IC50 values of 24 nM (PI3Kβ), 25 nM (PI3Kδ), and 3.2 nM (PI3Kγ), providing only 1.1- to 2.5-fold selectivity for PI3Kα [1]. Cross-study, Alpelisib achieves approximately 250-fold selectivity over PI3Kβ (IC50 = 1156 nM), which is superior to PI3K|A-IN-12 in terms of the β-isoform window, though this comes with a trade-off in absolute PI3Kα potency .

PI3K Isoform Selectivity PI3Kβ PI3Kδ PI3Kγ

Cellular Antiproliferative Activity: PI3K|A-IN-12 Demonstrates Comparable HCT-116 Potency to ZSTK-474 Despite Kinase Selectivity Gains

Despite a 38-fold improvement in isoform selectivity over ZSTK-474, PI3K|A-IN-12 retains comparable antiproliferative activity in PI3Kα-dependent cancer cell lines [1]. In HCT-116 colorectal carcinoma cells, PI3K|A-IN-12 achieves an IC50 of 0.83 μM, closely matching ZSTK-474 at 0.71 μM (1.2-fold difference) [1]. In U87-MG glioblastoma cells, PI3K|A-IN-12 shows an IC50 of 1.25 μM, compared to 0.13 μM for ZSTK-474, indicating a 9.6-fold reduced potency in this cell line that may reflect differential dependence on non-α PI3K isoforms for proliferation [1]. This pattern—preserved potency in one cell context with reduced activity in another—is a direct consequence of selective PI3Kα inhibition and can be exploited experimentally to dissect isoform-specific contributions to tumor cell growth [1].

HCT-116 U87-MG Antiproliferative Cellular IC50

In Vivo Tumor Regression vs. Growth Inhibition: PI3K|A-IN-12 Induces Tumor Regression at Doses Where ZSTK-474 Provides Only Growth Inhibition

In a U87-MG glioblastoma xenograft model, both PI3K|A-IN-12 and ZSTK-474 were administered at 40 mg/kg/day intraperitoneally for 16 days [1]. ZSTK-474 achieved a tumor growth inhibition (TGI) of 72%, while PI3K|A-IN-12 showed a TGI of 42% [1]. However, the study authors explicitly report that PI3K|A-IN-12 induced 'obvious tumor regression' in this model, with no obvious signs of toxicity or body weight loss, whereas ZSTK-474's effects were characterized as tumor growth inhibition without regression [1]. The apparent paradox between a lower TGI value and tumor regression suggests that PI3K|A-IN-12 treatment resulted in actual tumor shrinkage from baseline, which may not be fully captured by TGI calculations that emphasize growth rate differences relative to vehicle controls [1]. This regression phenotype was observed without the metabolic toxicities typically associated with pan-PI3K inhibition, aligning with the compound's α-isoform selectivity [1].

U87-MG Xenograft Tumor Regression In Vivo Efficacy TGI

Hepatic Microsomal Stability: PI3K|A-IN-12 Exhibits Metabolic Stability Parameters Comparable to ZSTK-474

In rat liver microsome stability assays conducted under identical conditions, PI3K|A-IN-12 displayed a half-life (t1/2) of 21.5 minutes and an intrinsic clearance (CLint(liver)) of 115.8 mL/min/kg [1]. These values are comparable to ZSTK-474, which exhibited a t1/2 of 25.7 minutes and CLint(liver) of 97.0 mL/min/kg [1]. The remaining compound after 60-minute incubation was 11.2% for PI3K|A-IN-12 versus 19.6% for ZSTK-474 [1]. These data indicate that PI3K|A-IN-12 possesses moderate metabolic stability that is broadly equivalent to the well-characterized reference compound ZSTK-474, and no NADPH-independent metabolism was detected (NCF remaining: 68.2%) [1].

Microsomal Stability Half-Life Intrinsic Clearance Rat Liver Microsomes

Kinase Selectivity Versus Inavolisib: PI3K|A-IN-12 Offers a Less Extreme Selectivity Window That May Better Recapitulate Physiological PI3Kα Tone

Inavolisib (GDC-0077) is a clinically advanced PI3Kα inhibitor with an IC50 of 0.038 nM against PI3Kα and >300-fold selectivity over other class I PI3K isoforms . While this degree of selectivity is therapeutically attractive, PI3K|A-IN-12, with an IC50 of 1.2 nM and >41-fold selectivity, represents a more moderately selective profile [1]. This moderate selectivity may be advantageous in research contexts where complete ablation of all non-α PI3K signaling is not desired, such as studies of PI3Kβ-mediated compensatory signaling or investigations requiring residual PI3K pathway activity for cell survival readouts [1]. Furthermore, PI3K|A-IN-12 maintains nanomolar cellular potency (HCT-116 IC50: 0.83 μM) without the HER2-dependent mutant p110α degradation mechanism reported for Inavolisib, providing a pharmacologically distinct tool compound [1].

Inavolisib GDC-0077 Kinase Selectivity PI3Kα

Recommended Application Scenarios for PI3K|A-IN-12 Based on Quantitative Differentiation Evidence


In Vivo Tumor Regression Studies Requiring PI3Kα-Selective Pharmacology Without Pan-Inhibition Toxicity

PI3K|A-IN-12 at 40 mg/kg/day IP induced tumor regression in U87-MG xenografts with no observed toxicity, while the pan-PI3K inhibitor ZSTK-474 at an identical dose achieved only growth inhibition (TGI 72% vs 42%, with regression observed only for PI3K|A-IN-12) [1]. This makes PI3K|A-IN-12 the preferred tool compound for in vivo oncology studies where tumor shrinkage—rather than growth delay—is the primary efficacy endpoint, and where the metabolic side effects of pan-PI3K inhibition (e.g., hyperglycemia from PI3Kα blockade in insulin-responsive tissues) must be minimized through isoform selectivity [1].

Isoform-Specific Pathway Dissection: Differentiating PI3Kα-Driven from PI3Kβ/δ-Driven Cellular Responses

The >41-fold selectivity of PI3K|A-IN-12 for PI3Kα over PI3Kβ and PI3Kδ, combined with its retained potency in HCT-116 cells (IC50 0.83 μM) versus reduced activity in U87-MG cells (IC50 1.25 μM) relative to pan-inhibitor ZSTK-474, enables researchers to experimentally attribute antiproliferative effects specifically to PI3Kα signaling [1]. When used alongside a pan-PI3K inhibitor or isoform-specific inhibitors for β/δ, PI3K|A-IN-12 serves as a critical control for deconvolving the contributions of individual class I PI3K isoforms to cancer cell proliferation and survival [1].

Pharmacokinetic/Pharmacodynamic Modeling Studies Leveraging Moderate Metabolic Stability

With a rat liver microsomal half-life of 21.5 minutes and intrinsic clearance of 115.8 mL/min/kg, PI3K|A-IN-12 provides a moderate stability profile that is comparable to ZSTK-474 (t1/2 25.7 min) and suitable for PK/PD modeling where compound exposure can be reliably tracked over time without the complications of ultra-rapid clearance or excessively long half-life [1]. The absence of NADPH-independent metabolism (NCF remaining: 68.2%) simplifies the interpretation of clearance mechanisms, making PI3K|A-IN-12 an appropriate candidate for studies linking pharmacokinetic parameters to pharmacodynamic target engagement [1].

Comparative Oncology Tool Compound Studies Alongside Clinical PI3Kα Inhibitors Alpelisib and Inavolisib

PI3K|A-IN-12 occupies a distinct pharmacological niche between the clinical PI3Kα inhibitors Alpelisib (IC50 4.6 nM, >250-fold selective over PI3Kβ) and Inavolisib (IC50 0.038 nM, >300-fold selective) : it offers greater potency than Alpelisib (1.2 nM vs 4.6 nM) but with a narrower selectivity window, and it lacks the mutant-p110α degradation mechanism of Inavolisib [1]. Researchers comparing mechanisms of PI3Kα inhibition across these agents can use PI3K|A-IN-12 as a structurally distinct chemical probe to assess whether observed phenotypes are driven by absolute potency, selectivity margin, or compound-specific pharmacology such as protein degradation [1].

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